terminal protein, Bacteriophage M2
Description
Contextualizing Bacteriophage M2 as a Model System for DNA Replication
Bacteriophage M2, along with the closely related and extensively studied phage phi29, serves as a paradigm for understanding protein-primed DNA replication. nih.govnih.gov Its relatively simple genetic makeup and the ability to replicate its DNA using a minimal set of viral-encoded proteins make it an ideal system for in vitro reconstitution of the replication process. nih.gov This has allowed researchers to meticulously dissect the molecular events at the initiation and elongation stages of DNA synthesis. The genetic and functional homology between M2 and phi29 provides a valuable comparative framework, reinforcing the fundamental principles of this replication strategy. nih.gov The study of M2 has been instrumental in elucidating the enzymatic activities of its DNA polymerase and the critical function of the terminal protein, offering insights that extend to other viral systems, including adenoviruses, which also utilize a protein-priming mechanism. nih.gov
Overview of Protein-Primed DNA Replication in Bacteriophages
In contrast to the conventional RNA-primed DNA replication seen in most organisms, some bacteriophages and viruses have evolved to use a protein as the primer. This mechanism elegantly overcomes the "end-replication problem" faced by linear genomes, where the removal of RNA primers would lead to a progressive shortening of the DNA with each replication cycle. In protein-primed replication, a specific viral protein, known as the terminal protein (TP), provides a hydroxyl group from an amino acid residue (typically serine, threonine, or tyrosine) to which the first deoxynucleotide is covalently attached. nih.gov This protein-nucleotide complex then serves as the primer for the DNA polymerase to initiate the synthesis of a new DNA strand. The entire process is characterized by a strand-displacement mechanism, where the polymerase unwinds the double-stranded DNA template as it synthesizes the new strand.
Definition and Core Role of Bacteriophage M2 Terminal Protein (TP) in the Viral Lifecycle
The terminal protein of Bacteriophage M2 is a multifunctional entity crucial for the propagation of the virus. It exists initially as a precursor, the primer protein (PP). nih.gov In the context of the viral lifecycle, the core role of the M2 terminal protein can be summarized as follows:
Initiation of DNA Replication: The primary and most well-characterized function of the M2 terminal protein is to act as the primer for DNA replication. uniprot.org It forms a complex with the viral DNA polymerase, and this heterodimer then recognizes the origins of replication at the 5' ends of the linear M2 genome. nih.gov
Covalent Attachment to the Genome: Following the initiation of replication, the terminal protein remains covalently linked to the 5' end of the newly synthesized DNA strand. uniprot.org This permanent linkage is a hallmark of protein-primed replication and is essential for subsequent rounds of replication and for packaging the genome into new viral particles.
Template Recognition: The parental terminal protein, which is already attached to the template DNA, plays a role in guiding the primer protein-DNA polymerase complex to the correct initiation site. nih.gov This interaction is mediated by specific protein-protein recognition sequences. nih.gov
The table below summarizes the key proteins involved in the initiation of Bacteriophage M2 DNA replication.
| Protein Name | Gene | Function in DNA Replication |
| DNA Polymerase | G | Catalyzes the formation of the primer protein-dAMP complex and subsequent DNA elongation. nih.govuniprot.org |
| Primer Protein (PP) | E | Acts as the initial primer for DNA synthesis. nih.gov |
| Terminal Protein (TP) | E | The mature form of the primer protein, covalently attached to the 5' end of the DNA. nih.govuniprot.org |
Detailed Research Findings on the Bacteriophage M2 Terminal Protein
In-depth studies have illuminated the intricate molecular interactions that govern the function of the Bacteriophage M2 terminal protein. A significant finding is the presence of an Arg-Gly-Asp (RGD) sequence in the M2 primer protein. nih.gov This sequence is crucial for the interaction between the primer protein-DNA polymerase complex and the terminal protein already attached to the template DNA. nih.govnih.gov Research has shown that a synthetic peptide containing the RGD sequence can compete with the primer protein for binding to the template DNA, thereby inhibiting the replication process. nih.gov
Furthermore, a specific receptor sequence for this RGD motif has been identified on the terminal protein itself. nih.gov This interaction ensures the precise positioning of the replication machinery at the origin. Upon the covalent linkage of the first deoxynucleotide (dAMP) to the primer protein, a conformational change occurs. nih.gov This change converts the primer protein into the terminal protein and is thought to expose the RGD binding site, facilitating the stable association required for the initiation of DNA synthesis. nih.gov
The DNA polymerase of Bacteriophage M2, encoded by gene G, exhibits remarkable homology (82.3%) to that of phage phi29. nih.gov This polymerase is responsible for catalyzing the formation of the covalent bond between the primer protein and the initial dAMP. nih.govnih.gov The initiation complex, consisting of the terminal protein covalently linked to dAMP (TP-dAMP), is then used by the same DNA polymerase to elongate the new DNA strand. nih.gov
The table below outlines the key molecular interactions and events in the initiation of M2 DNA replication.
| Step | Interacting Components | Key Event |
| 1 | Primer Protein (PP), DNA Polymerase | Formation of a heterodimer complex. nih.gov |
| 2 | PP-DNA Polymerase complex, Template DNA-Terminal Protein (TP) | Recognition of the replication origin via the RGD sequence on PP and its receptor on TP. nih.govnih.gov |
| 3 | PP-DNA Polymerase complex, dATP | Catalysis of the formation of a covalent bond between PP and dAMP. nih.govnih.gov |
| 4 | Terminal Protein (TP)-dAMP, DNA Polymerase | Elongation of the new DNA strand from the 3'-OH of the dAMP. nih.gov |
Properties
CAS No. |
139643-82-6 |
|---|---|
Molecular Formula |
C117H179N25O34 |
Molecular Weight |
2479.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C117H179N25O34/c1-13-66(12)96(140-103(162)73(32-21-23-47-119)125-98(157)72(31-20-22-46-118)127-104(163)78(51-61(2)3)130-99(158)74(33-24-48-123-117(121)122)126-100(159)77(42-45-91(148)149)129-113(172)95(65(10)11)139-111(170)80(53-63(6)7)132-101(160)75(40-43-89(144)145)124-97(156)71(120)58-92(150)151)115(174)142-50-26-35-88(142)114(173)141-49-25-34-87(141)112(171)137-85(60-94(154)155)110(169)136-84(59-93(152)153)109(168)135-82(56-68-29-18-15-19-30-68)107(166)134-81(55-67-27-16-14-17-28-67)106(165)128-76(41-44-90(146)147)102(161)131-79(52-62(4)5)105(164)133-83(57-69-36-38-70(143)39-37-69)108(167)138-86(116(175)176)54-64(8)9/h14-19,27-30,36-39,61-66,71-88,95-96,143H,13,20-26,31-35,40-60,118-120H2,1-12H3,(H,124,156)(H,125,157)(H,126,159)(H,127,163)(H,128,165)(H,129,172)(H,130,158)(H,131,161)(H,132,160)(H,133,164)(H,134,166)(H,135,168)(H,136,169)(H,137,171)(H,138,167)(H,139,170)(H,140,162)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,175,176)(H4,121,122,123)/t66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1 |
InChI Key |
NPTSCMWNGWMXMA-NXVMTPNUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Bacteriophage M2 Terminal Protein
Primary Sequence Characteristics of Terminal Protein, Bacteriophage M2
The primary structure of the M2 terminal protein dictates its folding, function, and interactions with other viral and host-cell components. Key characteristics include its amino acid composition, the presence of conserved motifs, and its evolutionary relationship with other terminal proteins.
Amino Acid Sequence and Molecular Weight Considerations
The terminal protein of Bacteriophage M2, the product of gene 3 (also referred to as protein P3), is a relatively small protein. While the complete and officially curated full-length amino acid sequence for the M2 TP is not consistently available across all databases, studies on related phages and general characterizations suggest a molecular weight in the range of 20 to 40 kDa. nih.gov One UniProt entry (P19897) for Bacillus phage M2 DNA terminal protein lists a sequence of only 15 amino acids, which is likely an incomplete fragment. uniprot.org For the closely related Bacteriophage phi29, its terminal protein consists of 266 amino acids. Given the high degree of homology between M2 and phi29, a similar size can be inferred for the M2 terminal protein. The protein is characterized by a high content of basic amino acids, which is thought to facilitate its interaction with the negatively charged phosphate (B84403) backbone of DNA. nih.gov
Table 1: General Properties of Bacteriophage M2 Terminal Protein
| Property | Value |
| Gene Name | 3 |
| Protein Name | Terminal Protein (TP), Protein P3 |
| Estimated Molecular Weight | 20-40 kDa |
| Key Functional Feature | Covalently links to the 5' end of the viral DNA to prime replication. |
Conserved Motifs and Signature Sequences within M2 TP
A notable conserved motif identified within the Bacteriophage M2 terminal protein is the sequence Lys-Lys-Ile-Pro-Pro-Asp-Asp (KKIPPDD). nih.gov This sequence is highly homologous to a sequence found in the terminal protein of the related bacteriophage phi29. nih.gov Research suggests that this KKIPPDD sequence acts as a receptor motif for the Arg-Gly-Asp (RGD) sequence present in the primer protein, facilitating the specific recognition required for the initiation of DNA replication. nih.gov The interaction between these motifs is crucial for the correct positioning of the terminal protein at the origin of replication. Further analysis of the complete amino acid sequence would likely reveal other conserved regions essential for its structural integrity and function.
Sequence Homologies with Terminal Proteins from Other Protein-Primed DNA Replication Systems
The terminal protein of Bacteriophage M2 shares significant sequence homology with terminal proteins from other bacteriophages that utilize a protein-priming mechanism for DNA replication, particularly those in the phi29-like phages group. frontiersin.org The most extensively studied homolog is the terminal protein of Bacteriophage phi29. frontiersin.org The evolutionary relationship is so close that M2, along with phages B103 and Nf, form a distinct branch within the phi29-like phage family. frontiersin.org This homology extends beyond the terminal protein to other components of the replication machinery, such as the DNA polymerase. frontiersin.org The shared ancestry is evident in the conservation of key functional motifs, like the aforementioned KKIPPDD sequence. nih.gov Comparisons with more distant protein-primed systems, such as those in adenoviruses, reveal conservation in the fundamental priming mechanism but less direct sequence homology, highlighting the specialized evolution of these proteins within different viral lineages.
Domain Organization of this compound
Based on extensive studies of the highly homologous phi29 terminal protein, the M2 TP is predicted to have a multi-domain structure, with each domain contributing to a specific aspect of its function. This modular organization allows for the complex series of events that occur during the initiation of DNA replication.
N-terminal Domain Functionality
The N-terminal domain of the phi29 terminal protein, comprising approximately the first 73 residues, is known to be intrinsically disordered. frontiersin.orgembopress.org This region is crucial for the terminal protein's ability to bind to DNA in a non-sequence-specific manner. frontiersin.org The high concentration of basic residues in this domain likely mediates the electrostatic interactions with the DNA backbone. iaea.org This initial binding is a critical step for localizing the terminal protein to the DNA template, allowing for the subsequent, more specific interactions required for the initiation of replication. Given the high homology, the N-terminal domain of the M2 terminal protein is expected to perform a similar function in DNA binding.
Linker Regions and Inter-domain Dynamics
Connecting the functional domains of the terminal protein are linker regions that provide flexibility and allow for dynamic conformational changes. In the phi29 terminal protein, a hinge region connects the intermediate domain to the C-terminal priming domain. embopress.org This flexibility is thought to be essential for the proper positioning of the priming domain within the active site of the DNA polymerase and for the subsequent translocation of the replication machinery along the DNA template. While specific studies on the linker regions of the M2 terminal protein are not available, the conserved modular architecture suggests that similar flexible linkers are present and play a critical role in the intricate molecular choreography of protein-primed DNA replication.
Structural Elucidation Methodologies Applied to Protein-Primed Replication Components
Understanding the intricate molecular choreography of protein-primed replication necessitates the use of high-resolution structural biology techniques. Methodologies such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) have been pivotal in dissecting the components of the replication machinery in bacteriophage M2 and related phages.
X-ray crystallography is a powerful technique for determining the atomic-resolution three-dimensional structure of proteins and their complexes. While a crystal structure for the Bacteriophage M2 terminal protein itself is not currently available in public databases, extensive crystallographic studies on the homologous phi29 system provide a robust model.
The structure of the phi29 terminal protein, determined through crystallographic analysis of its complex with DNA polymerase, reveals an elongated molecule organized into three distinct domains. frontiersin.org This multi-domain architecture is essential for its function in both initiating and localizing DNA replication. The domains of the phi29 TP, which serve as a model for the M2 TP, are detailed below. frontiersin.org
| Domain | Residues (in phi29 TP) | Key Functions | Structural Notes |
| N-terminal Domain | 1-73 | DNA binding; localization to the bacterial nucleoid. | Structurally disordered in the absence of DNA, suggesting flexibility. |
| Intermediate Domain | 74-168 | Binds to the DNA polymerase. | Crucial for forming the TP-polymerase heterodimer required for initiation. |
| Priming Domain | 169-269 | Contains the priming residue (Ser232) that forms a covalent bond with the first dAMP; involved in selecting the initiating nucleotide. | Contains the active site for the protein-priming reaction. |
This interactive table summarizes the domains of the homologous phi29 terminal protein, which provides a structural model for the M2 TP. frontiersin.org
These structural studies on the phi29 TP-DNA polymerase complex have been fundamental in understanding how the terminal protein is positioned within the polymerase active site to accept the initial dAMP, a key step in protein-primed replication. frontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely suited for studying the structure, dynamics, and interactions of proteins in solution, providing information that is complementary to static crystal structures. This technique is particularly powerful for characterizing intrinsically disordered regions or conformational changes that occur upon binding to other molecules.
General NMR approaches for protein structural analysis include:
1D ¹H NMR: Provides a global fingerprint of the protein's folded state.
2D ¹H,¹⁵N HSQC: A common experiment that yields a unique signal for each amino acid residue in the protein backbone. The dispersion of these signals is a hallmark of a well-structured protein, whereas clustered signals indicate a lack of stable secondary structure. uni-freiburg.de
Chemical Shift Analysis: By assigning the full backbone resonances using a suite of 3D NMR experiments, tools like TALOS can reliably predict site-specific secondary structure. uni-freiburg.de
While specific NMR studies dedicated to the Bacteriophage M2 terminal protein have not been published, the technique is ideally suited to investigate its dynamic properties. For instance, NMR could be used to characterize the conformational state of the flexible N-terminal domain of the TP and how its structure changes upon binding to DNA. It can also probe the subtle structural transitions within the TP-polymerase complex during the initial stages of DNA synthesis.
Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, allowing for the high-resolution visualization of large and dynamic macromolecular assemblies that are often resistant to crystallization. This is particularly relevant for studying viral replication complexes.
Studies on related bacteriophages have provided significant insights into the architecture of components involved in DNA replication and packaging.
| Phage System | Component Studied | Resolution | Key Findings |
| GA1 & phiCPV4 | Portal Proteins | 3.3 Å & 2.9 Å | These phages are related to M2. Their portal proteins share the canonical fold and domain organization of the phi29 portal protein, demonstrating structural conservation in the DNA translocation machinery. nih.gov |
| phi29 | Mature & Emptied Virions | N/A | Cryo-EM reconstructions show significant conformational changes in the head-tail connector upon DNA packaging and release, highlighting the dynamic nature of the virion during its lifecycle. embopress.org |
| Bacteriophage T7 | Connector-Terminase Complex | N/A | The terminase, a molecular motor that packages DNA, undergoes a large conformational change upon binding to the portal connector, which is likely coupled to the DNA translocation mechanism. nih.gov |
This interactive table presents findings from Cryo-EM studies on replication and packaging components in bacteriophages related to M2.
These Cryo-EM studies on homologous and analogous systems illustrate how large-scale conformational changes in the portal and packaging machinery are fundamental to the viral life cycle. They provide a framework for understanding how the M2 genome, once replicated, is packaged into a new prohead through the portal complex.
Conformational Dynamics of this compound During Replication Initiation
The initiation of DNA replication in Bacteriophage M2 is a highly dynamic process involving a series of precise, conformationally-driven protein-protein and protein-DNA interactions. The terminal protein, initially present as a "primer protein" (PP) in a complex with the DNA polymerase, undergoes critical structural changes to function.
A key event in M2 replication is the conformational change in the primer protein that occurs upon the covalent linkage of the first deoxynucleotide (dAMP). This modification converts the primer protein into the mature terminal protein (TP). This initial step triggers a significant structural rearrangement that exposes an Arg-Gly-Asp (RGD) sequence on the protein's surface. The now-exposed RGD motif acts as a binding site, mediating the interaction of the PP-polymerase complex with the parental TP, which is already attached to the template DNA at the replication origin. This interaction is essential for correctly positioning the replication machinery to begin synthesis.
Further dynamic changes occur during the transition from initiation to elongation. Studies on the homologous phi29 system show that the DNA polymerase remains complexed with the newly formed TP for the synthesis of the first ~9 nucleotides. frontiersin.org During the incorporation of nucleotides 6 through 9, the polymerase undergoes structural shifts, and after the 10th nucleotide is added, it fully dissociates from the TP. frontiersin.org This dissociation frees the polymerase to continue processive elongation along the DNA template, coupling strand displacement with synthesis in a highly efficient manner. frontiersin.org This multi-step process, governed by a cascade of conformational changes, ensures the fidelity and processivity of replication from a protein primer.
Functional Mechanisms of Bacteriophage M2 Terminal Protein in Dna Replication
Role as a De Novo Primer for Viral DNA Synthesis
The Terminal Protein of bacteriophage M2 serves as the initiator of DNA replication by providing a hydroxyl group for the attachment of the first nucleotide. This mechanism ensures that the complete genetic information at the 5'-ends of the linear genome is replicated.
Initiation of M2 DNA replication commences with the covalent attachment of a deoxyadenosine (B7792050) monophosphate (dAMP) molecule to the Terminal Protein. nih.gov This event, known as protein priming or deoxynucleotidylation, is catalyzed by the M2 DNA polymerase and is directed by the viral DNA template. nih.govuniprot.org The TP specifically links to the 5'-end of the nascent DNA strand, a defining characteristic of this replication strategy. ontosight.ai This covalent bond permanently attaches the protein to the newly synthesized viral genome.
The covalent linkage between the Terminal Protein and the initial dAMP is a phosphodiester bond. This bond forms between the β-phosphate of the incoming dATP and the hydroxyl group of a specific amino acid residue within the TP. uniprot.org For bacteriophage M2, this priming event occurs via the hydroxyl group of a specific serine residue. uniprot.org While extensive research on the highly similar bacteriophage Φ29 has definitively identified this residue as Serine-232, the homologous residue in the M2 terminal protein is also utilized for this function. uniprot.orgfrontiersin.org This reaction creates a stable TP-dAMP complex, which is the true primer for subsequent DNA synthesis.
| Component | Linkage Details | Reference |
| Terminal Protein (TP) | Provides a hydroxyl group from a specific serine residue (Ser-232). | uniprot.orgfrontiersin.org |
| Deoxyadenosine Triphosphate (dATP) | The α-phosphate forms a phosphodiester bond with the TP's serine residue. | nih.gov |
| Resulting Bond | Phosphoester linkage between the serine residue and 5'-dAMP. | uniprot.org |
The crucial outcome of the protein priming event is the generation of a free 3'-hydroxyl group (-OH) on the newly attached deoxyadenylate. ontosight.ai This 3'-OH group is the substrate recognized by the M2 DNA polymerase for the addition of the next nucleotide in the growing DNA chain. Essentially, the TP-dAMP complex mimics the 3'-end of a conventional DNA primer, allowing the polymerase to proceed with the elongation phase of replication in the 5' to 3' direction. ontosight.ai This ensures a seamless transition from initiation to elongation, enabling the complete and faithful replication of the viral genome.
Interaction with Bacteriophage M2 DNA Polymerase
The functional activity of the Terminal Protein is inextricably linked to its interaction with the bacteriophage M2 DNA polymerase. This partnership is fundamental for both the initiation and elongation phases of viral DNA replication.
Prior to the initiation of DNA synthesis, a free Terminal Protein (primer protein) and the M2 DNA polymerase associate to form a stable heterodimeric complex. nih.gov This complex is the active unit that recognizes the replication origins located at the ends of the viral DNA. The formation of this TP-DNA polymerase complex is an indispensable prerequisite for the protein priming reaction to occur. nih.gov Studies on the highly homologous Φ29 system, which shares 82.3% amino acid sequence identity with the M2 DNA polymerase, have shown this heterodimer formation is the first step in assembling the replication machinery. nih.govfrontiersin.org
The interaction between the Terminal Protein and the DNA polymerase is highly specific, ensuring that only the cognate viral proteins assemble to initiate replication. The M2 DNA polymerase specifically recognizes and binds to the M2 TP. This specificity is crucial for the precise targeting of the replication origins of the M2 genome. The complex formed is a heterodimer, indicating a 1:1 stoichiometry between the Terminal Protein and the DNA polymerase. nih.govuniprot.org This one-to-one arrangement ensures that each active polymerase is equipped with a primer protein ready for the initiation of a new DNA strand.
| Interacting Proteins | Complex Formed | Stoichiometry | Key Function | Reference |
| Terminal Protein (TP) | TP-DNA Polymerase Heterodimer | 1:1 | Catalyzes the formation of the TP-dAMP initiation complex. | nih.govuniprot.org |
| M2 DNA Polymerase | Recognizes replication origins and elongates the new DNA strand. | nih.gov |
Impact of TP on DNA Polymerase Activity, Processivity, and Fidelity
The M2 terminal protein is intrinsically linked to the function of the M2 DNA polymerase. The polymerase itself, like that of the related phage Φ29, is a multifunctional enzyme with high catalytic efficiency. nih.govnih.gov A key characteristic of this system is its exceptional processivity; the DNA polymerase can synthesize long stretches of DNA, often the entire length of the genome, without dissociating from the template. nih.gov This high processivity is an inherent feature of the polymerase, which forms a tunnel-like structure that encircles the DNA, and does not require accessory processivity factors like sliding clamps. nih.gov
The fidelity of DNA replication is paramount for viral propagation, and the M2 replication machinery has robust mechanisms to ensure accuracy. The M2 DNA polymerase possesses an intrinsic 3' to 5' exonuclease activity, which serves as a proofreading function. nih.gov This activity allows the polymerase to excise incorrectly incorporated nucleotides, thereby maintaining a low error rate during elongation.
Furthermore, a specialized mechanism known as the "sliding-back" model, well-documented in the analogous Φ29 system, likely contributes to high fidelity during the critical initiation phase. nih.govfrontiersin.org In this model, after the covalent linkage of the first nucleotide (dAMP) to the TP, the TP-dAMP complex translocates backward by one or more positions on the template. This repositioning allows for a re-reading of the terminal template sequence before the polymerase transitions to the elongation phase, providing an additional checkpoint to ensure the correct starting sequence is replicated. nih.govfrontiersin.org
Recognition of Replication Origins on the Linear Viral Genome
The replication origins of bacteriophage M2 are located at the 5' ends of its linear genome. These origins are not defined by a consensus DNA sequence in the traditional sense but by the presence of the parental terminal protein that remains covalently attached to each 5' terminus from the previous round of replication. nih.gov
Recognition of these protein-DNA structures is mediated by a heterodimer formed between a free, newly synthesized TP (also referred to as primer protein or PP) and the M2 DNA polymerase. nih.gov This PP-polymerase complex acts as the specific initiator that identifies the replication origins. nih.gov
A critical element in this recognition process is the Arg-Gly-Asp (RGD) amino acid sequence located near the C-terminus of the primer protein. nih.govnih.gov This RGD motif is essential for the interaction between the PP-polymerase complex and the parental TP at the DNA ends (TP-DNA). In vitro studies have demonstrated that synthetic peptides containing the RGD sequence can compete with the primer protein for binding to the TP-DNA complex, thereby inhibiting the initiation of replication. nih.govnih.gov This indicates that the RGD sequence is a key determinant for targeting the replication machinery to the correct starting points on the viral genome.
Stages of Protein-Primed DNA Replication Mediated by M2 TP
The replication process can be divided into distinct initiation and elongation stages, both of which are orchestrated by the terminal protein.
The assembly of the initiation complex is the first crucial step in M2 DNA replication. The process requires three indispensable components: the primer protein (PP), the M2 DNA polymerase, and the template DNA with its covalently attached parental terminal protein (TP-DNA). nih.gov
The assembly proceeds as follows:
Heterodimer Formation: A molecule of the primer protein and a molecule of the M2 DNA polymerase associate to form a stable heterodimer. nih.gov The DNA polymerase is unable to bind the replication origin on its own; it requires the primer protein as a cofactor for this specific binding. nih.gov
Origin Binding: The PP-polymerase heterodimer specifically recognizes and binds to the replication origins at both 5' ends of the linear M2 genome. This interaction is directed by the parental TP attached to the DNA and is critically dependent on the RGD sequence within the primer protein. nih.govnih.gov
Priming and Covalent Linkage: Once bound, the complex uses the hydroxyl group of a specific serine residue on the primer protein as a primer for DNA synthesis. The DNA polymerase catalyzes the formation of a phosphodiester bond between this serine residue and the first incoming deoxynucleotide, which is dATP, templated by the second or third nucleotide at the 3' end of the template strand. nih.govfrontiersin.org This reaction results in the primer protein becoming covalently linked to the first base of the new DNA strand, at which point it is considered the new terminal protein. A conformational change upon linking this first nucleotide exposes the RGD binding site, potentially locking the complex onto the DNA for the next stage. nih.gov
Following the initiation event, the M2 DNA polymerase transitions into an elongation phase characterized by strand displacement. Unlike replication systems that require a separate helicase to unwind the DNA duplex, the M2 DNA polymerase has an intrinsic and potent strand displacement capability. nih.govnih.gov
As the DNA polymerase moves along the template strand from the 5' to the 3' direction, it synthesizes the complementary daughter strand. Simultaneously, its unique structure allows it to actively unwind the downstream DNA duplex, peeling away the non-template strand. nih.govnih.gov This displaced single strand is then thought to be coated by a viral single-stranded DNA-binding protein (SSB), analogous to the p5 protein in Φ29, which would protect it from nuclease degradation and prevent it from re-annealing with the template strand. frontiersin.org The extreme processivity of the M2 DNA polymerase ensures that this coupled synthesis and displacement can proceed uninterrupted over thousands of nucleotides, allowing for the efficient and complete replication of the entire viral genome. nih.gov
Data Tables
Table 1: Key Proteins in Bacteriophage M2 DNA Replication
| Protein | Other Names | Function |
| Terminal Protein (TP) | Primer Protein (PP) | Acts as the primer for initiating DNA synthesis; covalently attaches to the 5' ends of the genome; involved in origin recognition. |
| DNA Polymerase (POL) | Gene G product | Catalyzes DNA synthesis; forms a heterodimer with TP for initiation; possesses 3'-5' exonuclease (proofreading) activity and intrinsic strand displacement capacity. |
| Parental Terminal Protein | The TP molecule from the previous replication cycle that remains attached to the 5' ends of the template DNA, serving as the primary signal for origin recognition. | |
| Single-Stranded DNA-Binding Protein (SSB) | (Putative) | Binds to the displaced single DNA strand during replication to protect it and prevent re-annealing. |
Table 2: Stages of Protein-Primed DNA Replication in Bacteriophage M2
| Stage | Key Events |
| 1. Initiation | - Formation of a heterodimer between the primer protein (PP) and DNA polymerase. - Recognition of the parental TP at the 5' end of the template DNA by the PP-polymerase complex. - Covalent linkage of the first nucleotide (dAMP) to a serine residue on the primer protein. - "Sliding-back" mechanism for proofreading the initial copied sequence. |
| 2. Elongation | - The DNA polymerase transitions to DNA-primed synthesis. - Processive DNA synthesis along the template strand. - Simultaneous unwinding and displacement of the non-template strand by the DNA polymerase. - Stabilization of the displaced single strand by a single-stranded DNA-binding protein. |
| 3. Termination | - Replication proceeds to the end of the linear template, resulting in two complete daughter DNA molecules, each with a new TP covalently attached to its 5' end. |
Protein Protein and Protein Dna Interactions Involving Terminal Protein, Bacteriophage M2
Identification and Characterization of TP Interaction Interfaces
The initiation of protein-primed DNA replication in Bacteriophage M2 is a highly specific process mediated by the recognition between the terminal protein and a primer protein. nih.gov This recognition is facilitated by distinct motifs within both proteins, which have been identified and characterized through comparative sequence analysis and in vitro assays.
Arg-Gly-Asp (RGD) Motif in the Primer Protein and its Receptor Site (KKIPPDD) in M2 Terminal Protein
A key interaction for the initiation of DNA replication in Bacteriophage M2 involves the Arg-Gly-Asp (RGD) sequence within the primer protein and a specific receptor site on the terminal protein (TP). nih.govnih.gov The RGD motif is a well-known cell adhesion signal in many biological systems. In the context of M2, it facilitates the recognition of the terminal protein. nih.gov
Researchers have identified a highly homologous sequence, Lys-Lys-Ile-Pro-Pro-Asp-Asp (KKIPPDD), within the M2 terminal protein that serves as the receptor for the RGD motif of the primer protein. nih.gov This was discovered through sequence comparison with members of the integrin superfamily, which are known RGD-binding proteins. nih.gov The significance of this interaction was confirmed by experiments showing that a synthetic peptide containing the KKIPPDD sequence could interfere with the inhibitory effect of an RGD peptide on both transfection and the in vitro protein-priming reaction. nih.gov This indicates that the KKIPPDD sequence on the M2 TP is the specific binding site for the RGD motif of the primer protein, a crucial step for initiating DNA replication. nih.gov
| Motif/Sequence | Protein | Function in Interaction |
| Arg-Gly-Asp (RGD) | Primer Protein | Recognizes and binds to the receptor site on the terminal protein. nih.gov |
| Lys-Lys-Ile-Pro-Pro-Asp-Asp (KKIPPDD) | Terminal Protein (TP) | Serves as the receptor site for the RGD motif of the primer protein. nih.gov |
Mutational Analysis of Key Amino Acid Residues in Interaction Sites
While specific mutational analysis data for the RGD-KKIPPDD interaction in Bacteriophage M2 terminal protein is not detailed in the provided search results, the general approach of mutational analysis is a powerful tool for dissecting protein-protein interactions. In related bacteriophage systems, such as MS2, extensive mutational analyses have been conducted to identify residues critical for protein function, including those involved in interactions with other proteins. nih.gov For instance, in the MS2 lysis protein L, a mutational analysis identified key residues in the C-terminal half, clustered around a conserved LS dipeptide, as essential for its lytic function, which is proposed to involve interaction with a host membrane protein. nih.gov This highlights the utility of such studies in pinpointing the specific amino acids that form the energetic hotspots of protein interaction interfaces.
Allosteric Regulation and Conformational Changes During Replication
The interaction between the primer protein and the terminal protein is not static but is dynamically regulated through allosteric mechanisms and conformational changes, particularly during the initial steps of DNA replication.
Exposure of Binding Sites upon Initial Deoxynucleotide Linkage
The interaction between the primer protein and the terminal protein-DNA complex is a regulated event. The primer protein itself can compete with a synthetic RGD peptide for binding to the TP-DNA complex. nih.gov This suggests that the RGD sequence on the primer protein is directly involved in docking to the terminal protein. Furthermore, the DNA polymerase will only bind to the TP-DNA template when it is in a complex with the primer protein. nih.gov
A significant conformational change occurs at the very beginning of DNA synthesis. When the first deoxynucleotide is linked to the primer protein, it is converted into the terminal protein. nih.gov This event triggers a conformational shift that leads to the exposure of the RGD binding site. nih.gov This allosteric regulation ensures that the interaction is timed precisely with the initiation of replication, likely to prevent premature or non-productive binding events.
Interactions with Host Cellular Components
The role of the terminal protein extends beyond viral replication to include critical interactions with the host cell envelope, facilitating the entry of the viral genome.
Directing Phage Genome and Polymerase to Host Nucleoid Structures
The success of a bacteriophage infection hinges on the rapid and efficient replication of its genome. For phages like M2, which utilize a protein-priming mechanism for DNA replication, this process begins with the strategic localization of the viral genome and its dedicated DNA polymerase to the bacterial nucleoid—the region within the cytoplasm where the host's chromosome resides. The key orchestrator of this critical maneuver is the viral terminal protein (TP).
Research, primarily on the highly similar Bacteriophage phi29, has revealed that the TP independently associates with the host bacterial nucleoid without the requirement for other viral proteins. nih.gov This intrinsic ability ensures that the incoming viral DNA, which is covalently attached to the TP, is immediately guided to the site of replication.
The N-terminal domain of the terminal protein is instrumental in this process. Studies on phi29 have demonstrated that this domain possesses a sequence-independent DNA-binding capability, allowing it to interact directly with the host's DNA within the nucleoid. nih.gov The removal of this N-terminal domain has been shown to severely impair the efficiency of phage DNA replication, highlighting its essential role in the infection cycle. nih.gov
Furthermore, the terminal protein acts as a scaffold, recruiting the phage's own DNA polymerase to the bacterial nucleoid. nih.gov This co-localization of the viral genome and the replication enzyme at the host's genetic hub creates a localized "factory" for viral DNA synthesis. Following this initial setup, both the TP and the DNA polymerase are observed to redistribute into larger, helix-like structures in a manner dependent on the host's MreB cytoskeleton. nih.gov This dynamic reorganization suggests a sophisticated mechanism for organizing and maximizing the efficiency of the viral DNA replication machinery within the host cell. nih.gov
Protein-DNA Interactions
The interaction between the terminal protein and DNA is fundamental to its function. As established through studies on the homologous phi29 phage, the N-terminal domain of the TP is the primary region responsible for this interaction.
| Interacting Molecule | Binding Domain/Residues on Terminal Protein | Nature of Interaction | Significance | Supporting Evidence (Model System) |
|---|---|---|---|---|
| Host Nucleoid DNA | N-terminal Domain (residues 1-73 in phi29) | Sequence-independent electrostatic interactions | Anchors the viral genome to the host nucleoid, concentrating the replication machinery. | Deletion of the N-terminal domain in phi29 TP severely affects DNA replication efficiency. nih.gov |
Protein-Protein Interactions
The terminal protein also engages in crucial interactions with other proteins, most notably the phage's own DNA polymerase. This interaction is a prerequisite for the initiation of DNA replication.
| Interacting Protein | Interacting Domain on Terminal Protein (phi29 model) | Significance of Interaction | Supporting Evidence (Model System) |
|---|---|---|---|
| Phage DNA Polymerase | Intermediate Domain | Recruits the polymerase to the nucleoid and is essential for the initiation of protein-primed DNA replication. | The TP and DNA polymerase of phi29 form a heterodimer required for replication initiation. uniprot.org |
| Primer Protein (hypothetical interaction based on priming mechanism) | Proposed KKIPPDD sequence | Recognition of the primer protein for the initiation of DNA synthesis. | A synthetic peptide with the KKIPPDD sequence from M2 TP interfered with the priming reaction in vitro. |
Genetics and Molecular Biology of Bacteriophage M2 Terminal Protein
Gene Encoding Terminal Protein, Bacteriophage M2 (Gene 3)
The terminal protein (TP) of Bacteriophage M2 is encoded by gene 3 (G3) of the phage genome. uniprot.orgnih.gov This protein is fundamental to the phage's replication strategy, a mechanism known as protein priming. In this process, the TP acts as the primer for the initiation of viral DNA synthesis. uniprot.orgnih.gov It becomes covalently linked to the 5' ends of the newly synthesized DNA strands through a phosphodiester bond between a serine residue on the protein and the first nucleotide of the DNA chain, which is a deoxyadenosine (B7792050) monophosphate (dAMP). uniprot.orgnih.gov This protein-DNA linkage is essential for the replication of the linear M2 genome. uniprot.org
Mutational Analysis of this compound
Mutational studies have been key to understanding the functional domains of the M2 terminal protein, particularly its interaction with other components of the replication machinery.
Effects of Site-Directed Mutagenesis on TP Priming Activity
The initiation of DNA replication in Bacteriophage M2 requires a complex interaction between the terminal protein (TP) and another viral protein known as the primer protein (PP). Research has shown that the primer protein contains a specific Arg-Gly-Asp (RGD) amino acid sequence that is crucial for recognizing the terminal protein. nih.gov While direct site-directed mutagenesis studies on the M2 TP are not extensively documented in available literature, functional analyses using synthetic peptides have elucidated a key receptor site on the TP.
By comparing the M2 TP sequence with that of the highly similar phage phi29, a homologous sequence, Lys-Lys-Ile-Pro-Pro-Asp-Asp (KKIPPDD), was identified as the likely binding site for the primer protein's RGD motif. nih.gov To test this, experiments were conducted where a synthetic peptide containing this KKIPPDD sequence was introduced into an in vitro replication system. The results showed that this synthetic peptide could effectively interfere with the inhibitory action of an RGD-containing peptide on both phage transfection and the protein-priming reaction itself. nih.gov This strongly suggests that the KKIPPDD sequence on the terminal protein is the specific receptor for the primer protein, and that this interaction is a prerequisite for priming activity. Disruption of this interaction prevents the formation of the initiation complex and inhibits DNA replication. nih.gov
This mechanism shows high specificity, as demonstrated in the related phi29 phage system, where mutating the essential serine residue (Ser232) involved in dAMP linkage to a threonine completely abolished the protein's ability to form the initiation complex, despite the mutant protein still being able to interact with the DNA polymerase and the DNA template. nih.gov
| Interacting Protein | Key Sequence Motif | Function | Effect of Disruption | Reference |
|---|---|---|---|---|
| Primer Protein (PP) | Arg-Gly-Asp (RGD) | Recognizes and binds to the Terminal Protein (TP). | Inhibition of transfection and priming activity. | nih.gov |
| Terminal Protein (TP) | Lys-Lys-Ile-Pro-Pro-Asp-Asp (KKIPPDD) | Acts as the receptor site for the Primer Protein's RGD motif. | Synthetic KKIPPDD peptide interferes with RGD-mediated inhibition, confirming the site's function. | nih.gov |
Identification of Permissive Insertion Sites for Functional Modifications
This approach allows for the engineering of the terminal protein to include new functionalities, such as targeting signals or purification tags. For the phi29 TP, this screening successfully identified a permissive site at position 38, which could accommodate peptide insertions up to 17 amino acids long while retaining the ability to support in vitro DNA amplification. Such studies are crucial for developing the terminal protein as a platform for applications like targeted DNA delivery.
Recombinant Expression and Purification Strategies for Functional this compound
While a specific, detailed protocol for the recombinant expression and purification of Bacteriophage M2 terminal protein is not extensively described, a general and effective strategy can be outlined based on standard methods for producing phage proteins in bacterial hosts. This process typically involves cloning the gene of interest into a specialized expression vector, which is then introduced into an E. coli strain optimized for protein production.
A common approach includes the following steps:
This generalized strategy is widely used for a variety of recombinant proteins and can be adapted and optimized for the specific requirements of the Bacteriophage M2 terminal protein.
Evolutionary Relationships and Comparative Analysis of Terminal Proteins
Phylogenetic Analysis of Protein-Primed DNA Polymerases and Terminal Proteins
The evolution of the terminal protein is intrinsically linked to its functional partner, the protein-primed DNA polymerase (pPolB). Phylogenetic analyses of these polymerases reveal distinct evolutionary lineages. The DNA polymerase of Bacteriophage M2, like that of the well-studied phage φ29, belongs to the B-family of DNA-directed DNA polymerases. ebi.ac.uk These polymerases are specifically adapted for a protein-priming mechanism of viral DNA replication. ebi.ac.uk
Phylogenetic trees constructed from the sequences of various protein-primed DNA polymerases show a supergroup of "polinton-like" viruses that connect bacterial tectivirids to large eukaryotic DNA viruses. researchgate.net This suggests a deep evolutionary history for this replication mechanism. The DNA polymerases from phages M2 and φ29 are highly homologous, with the M2 polymerase sharing 82.3% amino acid sequence identity with the φ29 polymerase. nih.gov This close relationship places them in a tight cluster within the phylogenetic landscape of pPolBs.
The analysis of these polymerases reveals six conserved segments (A-F) that show homology to regions within Escherichia coli DNA polymerase I, indicating a shared ancestry with canonical DNA polymerases despite their specialized priming function. nih.gov The co-evolution of the terminal protein and the DNA polymerase is a key feature of this system, as they must form a functional heterodimer to initiate replication. nih.govembopress.org This tight interaction constrains their evolutionary paths, ensuring that mutations in one protein are often complemented by corresponding changes in the other to maintain functionality.
Conservation and Divergence of Terminal Protein Sequences Across Related Bacteriophages
Sequence analysis of terminal proteins from Bacteriophage M2 and related phages, such as φ29, Nf, φ15, and GA-1, reveals both conserved regions and significant divergence, reflecting their shared mechanism but distinct viral lineages. The terminal proteins are encoded by the viral genome, not the host chromosome, leading to clear differences between unrelated phages. nih.gov
A key conserved feature is the presence of short, inverted terminal repeats in the phage DNA, which are recognized by the replication machinery. nih.gov For M2 and the related phage Nf, this sequence is 5'-AAAGTAAG-3'. nih.gov In contrast, phages φ29 and φ15 have a shorter repeat of 5'-AAAGTA-3'. nih.gov
Further sequence comparisons have identified specific functional domains and motifs. At the initiation of replication, an Arg-Gly-Asp (RGD) sequence in the primer protein is involved in recognizing the terminal protein. nih.gov A highly homologous sequence, Lys-Lys-Ile-Pro-Pro-Asp-Asp (KKIPPDD), found in both M2 and φ29 terminal proteins, is proposed to be the receptor sequence for this RGD motif. nih.gov This highlights a conserved interaction mechanism crucial for initiating replication.
Despite these conserved elements, peptide maps of the terminal proteins from M2, φ29, and other Bacillus phages show clear differences, indicating sequence divergence outside of the most critical functional sites. nih.gov This divergence is expected, as the proteins adapt to the specific genomic context of each virus.
| Bacteriophage | Inverted Terminal Repeat Sequence | Reference |
|---|---|---|
| M2Y | 5'-AAAGTAAG-3' | nih.gov |
| Nf | 5'-AAAGTAAG-3' | nih.gov |
| φ29 | 5'-AAAGTA-3' | nih.gov |
| φ15 | 5'-AAAGTA-3' | nih.gov |
| GA-1 | 5'-AAATAGA-3' | nih.gov |
Contrasting Mechanisms with RNA-Primed DNA Replication Systems
The protein-priming mechanism used by Bacteriophage M2 stands in stark contrast to the RNA-primed system that is canonical for the replication of cellular chromosomes and many other viruses. nih.govannualreviews.org The fundamental difference lies in the nature of the primer used to initiate DNA synthesis.
All known DNA polymerases require a pre-existing 3'-hydroxyl (-OH) group to begin adding deoxynucleotides. annualreviews.org In RNA-primed systems, an enzyme called primase synthesizes a short RNA oligonucleotide complementary to the DNA template. nih.gov This RNA primer provides the necessary 3'-OH group for the DNA polymerase to extend. This system, however, creates a challenge for replicating the ends of linear genomes, known as the "end-replication problem." When the terminal RNA primer is removed, a gap is left at the 5' end of the newly synthesized strand that cannot be filled, leading to progressive shortening of the chromosome with each replication cycle. annualreviews.orgembopress.org
The protein-priming mechanism elegantly circumvents this problem. annualreviews.orgembopress.org Instead of an RNA molecule, the primer is a hydroxyl group supplied by a specific amino acid residue (serine, in the case of M2 and φ29) within the terminal protein itself. embopress.orgoup.com The DNA polymerase catalyzes the formation of a covalent bond between this hydroxyl group and the first nucleotide of the new DNA strand. uniprot.org This terminal protein remains permanently attached to the 5' end of the newly synthesized genome. embopress.org Because no RNA primer needs to be removed, the genetic information at the very ends of the linear DNA is fully replicated. annualreviews.orgembopress.org
| Feature | Protein-Primed Replication (e.g., Bacteriophage M2) | RNA-Primed Replication (e.g., Cellular Organisms) |
|---|---|---|
| Primer Molecule | Hydroxyl group from an amino acid (e.g., Serine) on a Terminal Protein (TP). annualreviews.orgembopress.org | Short RNA oligonucleotide. |
| Priming Enzyme | The DNA polymerase itself catalyzes the covalent linkage to the TP. nih.gov | A specialized RNA polymerase called Primase. nih.gov |
| Primer Removal | Not applicable; the Terminal Protein remains covalently attached to the 5' end. embopress.org | RNA primer is excised and replaced with DNA. nih.gov |
| Solution to End-Replication Problem | Inherently solves the problem by not using a removable primer. annualreviews.orgembopress.org | Requires additional mechanisms like telomerase in eukaryotes or circularization of the genome. nih.gov |
| Initiation Complex | DNA Polymerase-Terminal Protein heterodimer recognizes DNA ends. nih.gov | Primosome complex assembles at an origin of replication. nih.gov |
Advanced Methodologies for Investigating Terminal Protein, Bacteriophage M2
In Vitro Replication and Priming Assays
In vitro replication and priming assays are fundamental to understanding the functional role of the M2 terminal protein. These assays reconstitute the initial events of DNA replication in a controlled laboratory setting, allowing for detailed mechanistic studies. A typical assay involves purified M2 DNA polymerase, the primer protein (PP), and a template DNA linked to the terminal protein (TP-DNA). nih.gov
The process begins with the formation of a pre-initiation complex. The primer protein, in a complex with the DNA polymerase, recognizes and binds to the TP-DNA template. nih.gov This interaction is crucial for positioning the replication machinery at the origin of replication. The priming reaction itself is the covalent linkage of the first deoxynucleotide, dAMP, to a specific serine residue on the primer protein. nih.govfrontiersin.org This event converts the primer protein into the mature terminal protein, which then serves as the primer for the DNA polymerase to begin elongation. nih.gov
Studies utilizing these assays have revealed critical aspects of the priming mechanism. For instance, the presence of manganese ions (Mn2+) has been shown to stimulate the initiation reaction in the related bacteriophage PRD1, highlighting the importance of metal ions in this process. nih.gov Furthermore, these assays have demonstrated that the interaction between the PP-polymerase complex and the TP-DNA is specific and essential for the initiation of DNA synthesis. nih.gov
Key Findings from In Vitro Assays:
| Component | Function | Observation |
| Primer Protein (PP) | Acts as the initial primer for DNA synthesis. ontosight.ai | Binds to DNA polymerase and the TP-DNA template. nih.gov |
| DNA Polymerase | Catalyzes the addition of nucleotides. nih.gov | Forms a complex with PP to initiate replication. nih.gov |
| TP-DNA | Serves as the template for replication. nih.gov | Contains the initiation site for protein priming. nih.gov |
| dAMP | The first nucleotide incorporated. nih.gov | Covalently links to the primer protein. nih.gov |
Peptide Interference Studies to Probe Protein-Protein Interactions
Peptide interference studies offer a powerful approach to dissect the specific interactions between the M2 terminal protein and its binding partners, such as the DNA polymerase and the TP-DNA complex. nih.gov This technique utilizes synthetic peptides that mimic specific regions of the interacting proteins to competitively inhibit their binding.
A significant finding from such studies on bacteriophage M2 is the role of an Arg-Gly-Asp (RGD) sequence within the primer protein. nih.gov Synthetic peptides containing the RGD motif were shown to compete with the primer protein for binding to the TP-DNA complex. This provides strong evidence that the RGD sequence is directly involved in the interaction between the PP-polymerase complex and the origin of replication on the TP-DNA. nih.gov
These studies have also revealed a fascinating conformational change that occurs upon the covalent attachment of the first deoxynucleotide to the primer protein. This modification exposes the RGD binding site, suggesting a dynamic regulatory mechanism where the protein's function is altered by the progress of the replication initiation. nih.gov By systematically testing different peptide sequences, researchers can map the precise amino acid residues that form the binding interfaces, providing a high-resolution view of the protein-protein interactions essential for M2 replication. nih.gov
Computational Modeling and Simulation
Computational approaches have become indispensable for studying the complex molecular dynamics and interactions of the bacteriophage M2 terminal protein. These methods complement experimental data by providing detailed, atomistic views of molecular processes that are often difficult to observe directly.
Protein-Protein Docking for Complex Prediction
Protein-protein docking algorithms are used to predict the three-dimensional structure of the complex formed between the terminal protein and the DNA polymerase. These computational tools explore the vast conformational space of the two proteins to identify the most energetically favorable binding orientation. For instance, in the related bacteriophage MS2, protein-protein docking has been employed to model the interaction between the maturation protein and the F pilus of Escherichia coli. worktribe.com Similar approaches can be applied to the M2 system to predict how the terminal protein and DNA polymerase assemble into a functional replication complex. These models can then guide further experimental studies, such as site-directed mutagenesis, to validate the predicted interaction interfaces. worktribe.com
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations provide a dynamic view of the terminal protein and its complexes, revealing how their structures fluctuate over time. aston.ac.uk These simulations can model the conformational changes that occur during key events, such as the binding of the primer protein to the DNA polymerase or the structural transition upon nucleotide attachment. nih.govaston.ac.uk
All-atom MD simulations of the entire MS2 virion, including its protein shell and RNA genome, have been successfully performed, demonstrating the power of this technique to model large biomolecular assemblies. aston.ac.uknih.gov These simulations can reveal the stability of protein complexes and identify key residues that contribute to the binding energy. worktribe.com By applying MD simulations to the M2 terminal protein system, researchers can gain insights into the flexibility of the protein and how its dynamics are coupled to its function in DNA replication. nih.gov
Computational Methods in M2 Terminal Protein Research:
| Technique | Application | Insights Gained |
| Protein-Protein Docking | Predicting the structure of the TP-Polymerase complex. worktribe.com | Identification of potential binding interfaces and key interacting residues. worktribe.com |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of the TP and its complexes. aston.ac.uk | Understanding protein flexibility, stability, and the mechanism of conformational changes. worktribe.comnih.gov |
Advanced Spectroscopic Techniques for Structural and Dynamic Characterization
A variety of advanced spectroscopic techniques are employed to characterize the structure and dynamics of the bacteriophage M2 terminal protein and its interactions. researchgate.net These methods provide valuable information that complements the high-resolution structural data from X-ray crystallography and the dynamic insights from computational simulations.
Circular Dichroism (CD) spectroscopy is used to assess the secondary structure content of the terminal protein. nih.gov By measuring the differential absorption of left and right circularly polarized light, CD can determine the proportions of alpha-helices, beta-sheets, and random coils in the protein structure. creative-biostructure.com This technique is particularly useful for monitoring conformational changes that may occur upon binding to DNA or the DNA polymerase. nih.gov
Fluorescence spectroscopy can be used to probe the local environment of specific amino acid residues, such as tryptophan. nih.gov Changes in the fluorescence emission spectrum can indicate alterations in the protein's tertiary structure or its interaction with other molecules. Fluorescence Correlation Spectroscopy (FCS) is a powerful tool for quantitatively measuring the binding affinity and kinetics of protein-protein interactions, such as the association between the terminal protein and the DNA polymerase. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of proteins in solution. nih.gov While challenging for large protein complexes, NMR can be used to study flexible regions of the terminal protein and to map the binding interfaces with its partners. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) can be used to chemically characterize the surface of bacteriophage particles and their complexes, confirming the successful attachment of components in engineered systems. researchgate.net
Future Research Directions and Unresolved Questions
Elucidating Higher-Order Structural Dynamics of Replication Initiation Complexes
A primary challenge is to move beyond static structural data to understand the dynamic conformational changes that occur during the initiation of replication. The M2 TP is known to be covalently linked to the 5' ends of the viral DNA, providing a hydroxyl group to prime DNA synthesis. uniprot.org However, the precise structural choreography involving the TP, the DNA polymerase, and the template DNA is not fully understood.
Future research must employ high-resolution structural biology techniques to capture the replication initiation complex in its various states. Cryo-electron tomography (cryo-ET) is a powerful method that allows for the visualization of molecular machinery within its native cellular context. nih.govyoutube.com Applying cryo-ET to M2-infected cells could reveal how the TP orients itself at the replication origin, how it recruits the DNA polymerase, and how the complex transitions from initiation to elongation. nih.govbiorxiv.org These studies could provide unprecedented insights into the dynamic structural arrangements that govern the start of viral genome replication.
Comprehensive Mapping of TP-Mediated Protein-Protein Interaction Networks
The M2 terminal protein does not function in isolation. It is a key node in a network of protein-protein and protein-DNA interactions essential for viral replication. A critical research goal is to systematically map these interactions to understand how the TP coordinates its activities with other viral and potentially host proteins.
Several powerful techniques can be employed for this purpose:
Yeast Two-Hybrid (Y2H) Screening: This genetic method can identify pairwise protein interactions and has been successfully used to map interactomes of other bacteriophages. nih.gov A Y2H screen using the M2 TP as "bait" could identify both viral and host proteins that physically associate with it.
Affinity Purification-Mass Spectrometry (AP-MS): This proteomic approach involves tagging the TP and using it to pull down its interaction partners from cell lysates, which are then identified by mass spectrometry. nih.govresearchgate.net This can provide a snapshot of the protein complexes in which the TP participates.
Proximity Labeling (e.g., BioID): This technique involves fusing the TP to an enzyme that biotinylates nearby proteins. Subsequent purification and identification of biotinylated proteins can reveal transient and proximal interactions within the native cellular environment.
A significant finding indicates that a specific sequence, Lys-Lys-Ile-Pro-Pro-Asp-Asp (KKIPPDD), within the M2 TP acts as a receptor for an Arg-Gly-Asp (RGD) sequence in a primer protein, a crucial interaction for initiating replication. nih.gov Comprehensive mapping would further clarify this and other interactions, such as the TP's association with the viral DNA polymerase and potential interactions with host replication or defense machinery. semanticscholar.org
Table 1: Potential Methodologies for Mapping M2 TP Interactions
| Methodology | Principle | Type of Interaction Detected | Potential Insights for M2 TP |
|---|---|---|---|
| Yeast Two-Hybrid (Y2H) | Reconstitution of a transcription factor upon protein interaction in yeast. nih.gov | Direct, binary protein-protein interactions. | Identification of direct binding partners, such as the DNA polymerase or other viral proteins. |
| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged "bait" protein (TP) is used to co-purify its binding partners from cell lysates for MS identification. researchgate.net | Stable protein complex components. | Characterization of the stable replication initiation complex. |
| Proximity Labeling (e.g., BioID) | A TP-fused enzyme biotinylates nearby proteins, which are then identified by mass spectrometry. | Proximal and transient interactions in vivo. | Mapping interactions with host factors or transient components of the replication machinery. |
| Phage Display | Screening peptide libraries displayed on phages to find sequences that bind to the target protein (TP). nih.govspringernature.com | Identification of binding motifs and potential interaction partners. nih.gov | Fine-mapping of interaction surfaces, like the RGD-binding site. nih.gov |
Understanding Evolutionary Pressures on Terminal Protein Diversity and Function
Bacteriophages are incredibly diverse and evolve rapidly in response to their hosts. pnas.orgnih.gov The evolution of the M2 terminal protein is likely shaped by a variety of selective pressures, including the need to efficiently replicate its genome, interact with its specific DNA polymerase, and potentially evade host defense mechanisms.
Future research should focus on comparative genomics and functional studies. By comparing the TP sequences from M2 and related phages, researchers can identify conserved regions crucial for core functions and variable regions that may be involved in host-specific adaptations. pnas.org Investigating how the TP has co-evolved with its cognate DNA polymerase would illuminate the functional constraints on this critical protein partnership. Furthermore, studies exploring whether host restriction-modification systems or other defense mechanisms target the TP could reveal evolutionary pressures that drive its diversification. asm.org
Expanding Methodological Approaches for In Vivo Characterization of TP Activity
Much of the characterization of phage replication systems is performed in vitro. While essential for dissecting biochemical mechanisms, these approaches may not fully capture the complexities of viral replication within a living cell. A significant future direction is the development and application of methods to study M2 TP activity in vivo.
This includes creating fluorescently tagged versions of the TP to visualize its localization and dynamics within the host bacterium during infection. nih.gov Techniques like Förster resonance energy transfer (FRET) could be used to confirm and monitor TP interactions with other proteins, such as the DNA polymerase, in real-time. Moreover, developing systems for the controlled expression of TP mutants in infected cells would allow for a detailed dissection of its functional domains in a biologically relevant context. researchgate.netmdpi.com These in vivo approaches will be critical for validating findings from structural and proteomic studies and for building a holistic model of M2 replication.
Q & A
Q. What is the functional role of the terminal protein in Bacteriophage M2 DNA replication, and how is this mechanism experimentally validated?
The terminal protein in Bacteriophage M2 acts as a primer for DNA replication via a protein-priming mechanism. It forms a covalent bond with 5′-dAMP during replication initiation, enabling the DNA polymerase to elongate the DNA strand. This process was validated through in vitro replication assays using purified terminal protein and DNA polymerase, coupled with mutagenesis studies to identify critical residues (e.g., Ser232) required for priming activity . Methodologies include radiolabeled nucleotide incorporation assays and gel electrophoresis to track replication intermediates .
Q. What experimental techniques are used to purify and detect the terminal protein of Bacteriophage M2?
Purification often involves polyethyleneimine (PEI) precipitation to isolate DNA-binding proteins, followed by affinity chromatography using tags like FLAG or His-tags . Detection employs SDS-PAGE for molecular weight verification and Western blotting with antibodies specific to the terminal protein or its epitope tags (e.g., anti-FLAG M2 monoclonal antibodies) . Contaminating DNA is removed using ethidium monoazide (EMA) to ensure purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities between the terminal protein and Bacteriophage M2 DNA polymerase?
Discrepancies often arise from variations in experimental conditions (e.g., salt concentration or pH). To address this, isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) provide quantitative binding kinetics under controlled buffers . Comparative studies using truncated terminal protein variants (e.g., ΔN-terminal mutants) can isolate binding domains, as demonstrated in phi29 phage studies .
Q. What strategies optimize the study of protein-protein interactions between Bacteriophage M2 terminal protein and host replication machinery?
Co-immunoprecipitation (Co-IP) with crosslinking agents stabilizes transient interactions, while yeast two-hybrid screening identifies novel binding partners . For structural insights, cryo-electron microscopy resolves complexes in near-native states, and site-directed mutagenesis validates functional residues (e.g., mutations in the DNA-binding domain of protein p6 in phi29) .
Q. How does the evolutionary conservation of terminal proteins across phages inform functional studies in Bacteriophage M2?
Sequence alignment of terminal proteins from phi29, M2, and T7 phages reveals conserved motifs (e.g., DNA-binding regions and polymerase interaction domains). Phylogenetic analysis and chimeric protein assays (e.g., swapping domains between phages) highlight conserved vs. species-specific functions. For example, Matsumoto et al. (1989) identified shared catalytic residues in DNA polymerases across phi29 and M2 .
Methodological Guidance
Q. What controls are essential when analyzing the impact of terminal protein mutations on Bacteriophage M2 replication fidelity?
Include wild-type protein controls in parallel with mutants to baseline replication efficiency. Use primer extension assays with chain-terminating nucleotides (e.g., ddNTPs) to quantify misincorporation rates. For in vivo studies, complementation assays in Bacillus subtilis hosts validate phenotypic rescue .
Q. How can researchers differentiate between processive and distributive DNA synthesis modes in Bacteriophage M2 replication?
Single-molecule imaging (e.g., tethered particle motion assays) tracks real-time polymerase activity. Kinetic assays with excess competitor DNA distinguish processive (long DNA synthesis without dissociation) vs. distributive (frequent dissociation) mechanisms. Salt-dependent stimulation studies, as in Blanco et al. (1988), demonstrate how environmental factors modulate processivity .
Data Interpretation and Contradictions
Q. Why do some studies report conflicting roles for auxiliary proteins (e.g., p6) in Bacteriophage M2 DNA replication?
Discrepancies may stem from differences in in vitro vs. in vivo systems. For example, in vitro assays show p6 enhances elongation by reducing DNA secondary structures, while in vivo studies suggest it regulates replication timing. Use knockout mutants and time-resolved replication assays to reconcile these roles .
Q. How do researchers address low yields of functional terminal protein in heterologous expression systems?
Optimize codon usage for the host (e.g., E. coli BL21) and employ chaperone co-expression (e.g., GroEL/GroES) to prevent aggregation. Refolding protocols using gradient dialysis and size-exclusion chromatography (SEC) improve recovery of active protein .
Comparative and Evolutionary Questions
Q. What computational tools are recommended for predicting tertiary structures of Bacteriophage M2 terminal protein?
Use AlphaFold2 for ab initio predictions and Phyre2 for homology modeling, leveraging structural data from phi29 terminal protein (PDB: 2PYL). Validate models with circular dichroism (CD) spectroscopy to confirm secondary structure elements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
